4-Bromo-2-chloro-5-fluoro-N-methylbenzamide
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Overview
Description
4-Bromo-2-chloro-5-fluoro-N-methylbenzamide is an organic compound with the molecular formula C8H6BrClFNO It is a derivative of benzamide, featuring bromine, chlorine, and fluorine substituents on the benzene ring, along with a methyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-fluoro-N-methylbenzamide typically involves multi-step organic reactions. One common method is the halogenation of a precursor benzamide compound. For instance, starting with 4-bromo-2-chloro-5-fluorobenzamide, the methylation of the amide nitrogen can be achieved using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-5-fluoro-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-2-chloro-5-fluoro-N-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use it to study the effects of halogenated benzamides on biological systems, including their potential as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. The halogen substituents on the benzene ring can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of their functions. The methyl group on the amide nitrogen can also influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-N-methylbenzamide
- 4-Bromo-5-chloro-2-fluoro-N-methoxy-N-methylbenzamide
- 2-Bromo-5-fluoropyridine
Uniqueness
4-Bromo-2-chloro-5-fluoro-N-methylbenzamide is unique due to the combination of bromine, chlorine, and fluorine substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The presence of these halogens can enhance the compound’s stability and binding affinity to specific targets, making it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
4-bromo-2-chloro-5-fluoro-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClFNO/c1-12-8(13)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAZKDUUPXKWSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1Cl)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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